

# Roluperidone FDA Review: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Roluperidone |           |
| Cat. No.:            | B1679516     | Get Quote |

This technical support center provides detailed information for researchers, scientists, and drug development professionals on the Complete Response Letter (CRL) issued by the U.S. Food and Drug Administration (FDA) for Minerva Neurosciences' New Drug Application (NDA) for **roluperidone** for the treatment of negative symptoms in patients with schizophrenia.

### Frequently Asked Questions (FAQs)

Q1: What were the primary reasons for the FDA's Complete Response Letter (CRL) for **roluperidone**?

A1: On February 27, 2024, the FDA issued a CRL for **roluperidone**, citing several clinical deficiencies.[1][2][3] The core issues identified by the agency include:

- Insufficient Evidence of Effectiveness: The FDA concluded that a single statistically significant study (the Phase 2b MIN-101C03 trial) was not sufficient to establish substantial evidence of roluperidone's effectiveness.[2][4][5][6] The subsequent Phase 3 MIN-101C07 trial did not meet its primary endpoint in the primary analysis.[7]
- Lack of Data on Concomitant Antipsychotic Use: The NDA submission lacked data on the safety and efficacy of roluperidone when administered with other antipsychotic medications.
   [1][2][8][9]
- Failure to Establish Clinical Meaningfulness: The FDA determined that the submitted data did
  not adequately demonstrate that the observed changes in negative symptoms were clinically



meaningful.[1][2][8]

Inadequate Long-Term Safety Database: The number of subjects exposed to the proposed
 64 mg dose for at least 12 months was deemed insufficient by the FDA.[2][4][10]

Q2: What were the specific outcomes of the pivotal clinical trials for roluperidone?

A2: The NDA for **roluperidone** was supported by two main studies: a Phase 2b trial (MIN-101C03) and a Phase 3 trial (MIN-101C07).

- The Phase 2b trial showed that roluperidone at both 32 mg/day and 64 mg/day doses
  resulted in a statistically significant improvement in the Positive and Negative Syndrome
  Scale (PANSS) negative symptom factor score compared to placebo over 12 weeks.[9][11]
- The Phase 3 trial, however, did not achieve statistical significance on its primary endpoint, the PANSS-derived Negative Symptom Factor Score (NSFS), in the intent-to-treat (ITT) analysis.[7][12] A nominal statistical significance was observed in a modified intent-to-treat (m-ITT) dataset.[12] The key secondary endpoint, the Personal and Social Performance (PSP) scale total score, did show a statistically significant improvement with the 64 mg dose of roluperidone compared to placebo.[8][12]

Q3: What has the FDA mandated for a potential future approval of **roluperidone**?

A3: To address the deficiencies outlined in the CRL, the FDA has stipulated that Minerva Neurosciences must submit at least one additional positive, adequate, and well-controlled study to support the efficacy and safety of **roluperidone** for treating negative symptoms of schizophrenia.[1][8][9] The company will also need to provide further data to demonstrate the safety and efficacy of **roluperidone** when co-administered with antipsychotic medications, establish the clinical meaningfulness of the treatment effect, and demonstrate the long-term safety of the proposed dose.[1][2][9]

# **Troubleshooting Guides for Experimental Design**

Issue: Designing a clinical trial for a monotherapy targeting negative symptoms of schizophrenia that is likely to meet FDA approval criteria.

**Troubleshooting Steps:** 



- Establish Robust Efficacy Across Multiple Studies: Relying on a single successful trial is a high-risk strategy. The FDA typically requires evidence from at least two adequate and wellcontrolled studies to establish effectiveness.
- Incorporate Concomitant Antipsychotic Arms: Given that many patients with schizophrenia
  are on maintenance antipsychotic therapy, it is crucial to include study arms where the
  investigational drug is tested as an adjunct to standard-of-care antipsychotics. This will
  provide necessary safety and efficacy data for co-administration.
- Demonstrate Clinical Meaningfulness: Beyond statistical significance, the clinical
  meaningfulness of the treatment effect must be clearly established. This can be achieved
  through various measures, including patient-reported outcomes, improvements in daily
  functioning scales (like the PSP scale), and clinician-assessed global impression scales.
- Ensure an Adequate Long-Term Safety Database: The trial design should include a sufficiently long open-label extension phase to collect safety data for an adequate number of patients exposed to the proposed therapeutic dose for at least one year.

## **Quantitative Data Summary**

Table 1: Key Efficacy Results of the Phase 3 (MIN-101C07) Trial of Roluperidone

| Endpoint                                          | Analysis<br>Population | Roluperidone 64<br>mg vs. Placebo (p-<br>value) | Outcome                                   |
|---------------------------------------------------|------------------------|-------------------------------------------------|-------------------------------------------|
| Negative Symptom Factor Score (NSFS)              | Intent-to-Treat (ITT)  | p ≤ .064                                        | Did not meet statistical significance     |
| Negative Symptom Factor Score (NSFS)              | Modified ITT (m-ITT)   | p ≤ .044                                        | Achieved nominal statistical significance |
| Personal and Social Performance (PSP) Total Score | Intent-to-Treat (ITT)  | p ≤ .021                                        | Statistically significant improvement     |
| Personal and Social Performance (PSP) Total Score | Modified ITT (m-ITT)   | p ≤ .017                                        | Statistically significant improvement     |



Data sourced from Davidson et al., 2022.[12]

## **Experimental Protocols**

Protocol: Phase 3, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study of **Roluperidone** (MIN-101C07)

- Objective: To evaluate the efficacy and safety of two fixed doses of roluperidone (32 mg/day and 64 mg/day) compared to placebo in improving the negative symptoms of schizophrenia over 12 weeks.[13]
- Patient Population: 513 adult patients with a diagnosis of schizophrenia and moderate to severe negative symptoms.[12] Patients were required to have a score of > 20 on the PANSS negative subscale at screening and baseline.[13]
- Treatment Arms:
  - Roluperidone 32 mg/day
  - Roluperidone 64 mg/day
  - Placebo
- Duration: 12 weeks of double-blind treatment, followed by a 40-week open-label extension.
   [11][14]
- Primary Endpoint: Change from baseline in the PANSS-derived Negative Symptom Factor Score (NSFS).[12][13]
- Key Secondary Endpoint: Change from baseline in the Personal and Social Performance (PSP) scale total score.[12][13]

### **Visualizations**





#### Click to download full resolution via product page

Caption: Logical flow from NDA submission to FDA's CRL and subsequent mandates.



Click to download full resolution via product page



Caption: Simplified signaling pathway of **Roluperidone**'s mechanism of action.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. psychiatrictimes.com [psychiatrictimes.com]
- 2. Minerva Neurosciences Receives Complete Response Letter from FDA for New Drug Application for Roluperidone for the Treatment of Negative Symptoms in Patients with Schizophrenia | Minerva Neurosciences, Inc. [ir.minervaneurosciences.com]
- 3. pharmexec.com [pharmexec.com]
- 4. Minerva's Schizophrenia Candidate Rejected by FDA in Complete Response Letter -BioSpace [biospace.com]
- 5. biopharmadive.com [biopharmadive.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. hcplive.com [hcplive.com]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. FDA Rejects Minerva's Schizophrenia Drug in CRL [synapse.patsnap.com]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. Efficacy and Safety of Roluperidone for the Treatment of Negative Symptoms of Schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Minerva Neurosciences Announces the Results of the Phase 3 Trial of Roluperidone for the Treatment of Negative Symptoms of Schizophrenia Following the Completion of the 40-Week Open-Label Extension | Minerva Neurosciences, Inc. [ir.minervaneurosciences.com]
- To cite this document: BenchChem. [Roluperidone FDA Review: A Technical Support Center for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679516#reasons-for-roluperidone-s-fda-complete-response-letter]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com